methyl 3-(1H-indol-3-yl)-2-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enamido]propanoate
Description
Methyl 3-(1H-indol-3-yl)-2-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enamido]propanoate is a structurally complex molecule featuring:
- Indole core: A 1H-indol-3-yl group, a common motif in bioactive compounds due to its aromatic and hydrogen-bonding capabilities.
- (2E)-Propenamido linker: An α,β-unsaturated amide with E-configuration, which may influence reactivity and biological interactions.
- 4-(Propan-2-yl)phenyl substituent: A lipophilic group contributing to hydrophobic interactions.
- Methyl propanoate ester: Enhances solubility and serves as a metabolically labile group.
Properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-16(2)18-11-8-17(9-12-18)10-13-23(27)26-22(24(28)29-3)14-19-15-25-21-7-5-4-6-20(19)21/h4-13,15-16,22,25H,14H2,1-3H3,(H,26,27)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKHUYAZMRESRF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Analogues and Key Features
Substituent-Driven Functional Differences
- Ester Groups: The methyl ester in the target compound contrasts with the n-butyl ester in , which may reduce lipophilicity compared to the latter .
Amide Linkers :
- The (2E)-propenamido group in the target compound is analogous to the E-configured acrylate in , which adopts a syn-periplanar conformation critical for reactivity .
- Z vs. E Selectivity : highlights the importance of stereochemistry in antifungal activity, suggesting the target’s E-configuration may influence bioactivity .
- Aromatic/Heterocyclic Moieties: The 4-(propan-2-yl)phenyl group in the target compound mirrors substituents in ’s propanoate derivatives, which are designed for enzyme inhibition . Indole modifications: Methylation at the indole nitrogen (e.g., ) alters hydrogen-bonding capacity and bioavailability .
Physicochemical Properties
- Solubility: Methyl esters (e.g., ) generally improve solubility in polar solvents like methanol compared to bulkier esters .
- Thermal Stability : Analogues like ’s methyl ester derivative have melting points >160°C, suggesting the target may be a solid at room temperature .
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